1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene
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Overview
Description
1,4-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound characterized by its complex aromatic structure This compound features two chlorine atoms and a methoxyphenoxy group attached to a benzene ring through a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with 1,4-dichlorobenzene and 2-methoxyphenol.
Formation of Intermediate: The first step involves the reaction of 2-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-methoxyphenoxy)propanol.
Final Coupling: The intermediate is then reacted with 1,4-dichlorobenzene under basic conditions, often using a phase transfer catalyst like tetrabutylammonium bromide, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene can undergo several types of chemical reactions:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction Reactions: The aromatic ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include hydroxylated derivatives.
Reduction: Products include partially or fully hydrogenated aromatic rings.
Scientific Research Applications
1,4-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene exerts its effects depends on its application:
Biological Interactions: It may interact with enzymes or receptors, altering their activity. The methoxyphenoxy group can engage in hydrogen bonding or hydrophobic interactions with biological targets.
Chemical Reactions: The chlorine atoms and methoxy group influence the compound’s reactivity, directing substitution and oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-[3-(2-hydroxyphenoxy)propoxy]benzene: Similar structure but with a hydroxyl group instead of a methoxy group.
1,4-Dichloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1,4-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This makes it particularly useful in certain synthetic applications and research contexts.
Properties
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-14-5-2-3-6-15(14)20-9-4-10-21-16-11-12(17)7-8-13(16)18/h2-3,5-8,11H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSCEJNMOPUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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